molecular formula C24H26N4O3 B2668648 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-13-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2668648
CAS No.: 950415-13-1
M. Wt: 418.497
InChI Key: CWYALUCFBNZGNC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxyphenyl and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the methoxyphenyl and dimethoxyphenyl groups is usually done via nucleophilic substitution reactions, often using halogenated precursors and strong nucleophiles.

    Final amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives that have similar structural features but different substituents.

    Other methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical properties and biological activities compared to other related compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-13-23(25-12-11-17-9-10-21(30-3)22(14-17)31-4)28-24(26-16)15-19(27-28)18-7-5-6-8-20(18)29-2/h5-10,13-15,25H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYALUCFBNZGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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